molecular formula C25H22O5P2 B11629355 (2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid

(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid

Cat. No.: B11629355
M. Wt: 464.4 g/mol
InChI Key: VEUUOOWBWUZRBN-UHFFFAOYSA-N
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Description

(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid is an organic compound that features a phosphonic acid group attached to a benzyl ether linkage, which is further connected to a diphenylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid typically involves the following steps:

    Formation of the Benzyl Ether Linkage: This step involves the reaction of 2-hydroxybenzyl alcohol with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

    Introduction of the Phosphonic Acid Group: The benzyl ether intermediate is then reacted with phosphorus trichloride (PCl3) in the presence of a suitable solvent like dichloromethane. This step introduces the phosphonic acid group to the molecule.

    Hydrolysis: The final step involves hydrolyzing the intermediate product to yield this compound. This is typically done using water or a dilute acid solution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the diphenylphosphoryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, (2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.

Biology

The compound has potential applications in biological research as a probe for studying enzyme activity and protein interactions. Its phosphonic acid group can mimic phosphate groups in biological molecules, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The phosphonic acid group can enhance the bioavailability and stability of drug molecules.

Industry

In the industrial sector, this compound is used as an additive in polymer formulations to improve flame retardancy and thermal stability.

Mechanism of Action

The mechanism of action of (2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid involves its interaction with molecular targets such as metal ions and enzymes. The phosphonic acid group can chelate metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can inhibit enzyme activity by mimicking phosphate groups and binding to active sites.

Comparison with Similar Compounds

Similar Compounds

    (2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid: Unique due to its combination of benzyl ether and phosphonic acid functionalities.

    Diphenylphosphoryl chloride: Used as a reagent in the synthesis of phosphonic acid derivatives.

    Benzylphosphonic acid: Lacks the diphenylphosphoryl group, making it less versatile in coordination chemistry.

Uniqueness

This compound is unique due to its ability to form stable complexes with metal ions and its potential applications in various fields. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H22O5P2

Molecular Weight

464.4 g/mol

IUPAC Name

[2-[(2-diphenylphosphorylphenyl)methoxy]phenyl]phosphonic acid

InChI

InChI=1S/C25H22O5P2/c26-31(21-12-3-1-4-13-21,22-14-5-2-6-15-22)24-17-9-7-11-20(24)19-30-23-16-8-10-18-25(23)32(27,28)29/h1-18H,19H2,(H2,27,28,29)

InChI Key

VEUUOOWBWUZRBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3COC4=CC=CC=C4P(=O)(O)O

Origin of Product

United States

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